2-Bromo-4-(pyrrolidin-1-yl)benzaldéhyde

Vue d'ensemble

Description

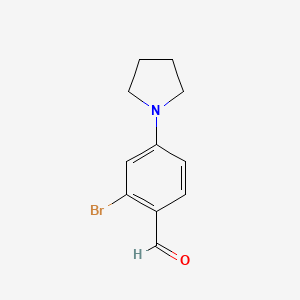

2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is an organic compound characterized by the presence of a bromine atom and a pyrrolidine ring attached to a benzaldehyde core

Applications De Recherche Scientifique

2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde has diverse applications in scientific research, including:

Mécanisme D'action

Target of Action

The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Pharmacokinetics

The physicochemical properties of the compound, such as its density (15±01 g/cm3), boiling point (3854±320 °C at 760 mmHg), and molecular weight (254123), may influence its pharmacokinetic properties .

Analyse Biochimique

Biochemical Properties

2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including oxidoreductases and transferases, which facilitate its incorporation into biochemical pathways. The bromine atom in 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde can participate in halogen bonding, enhancing its binding affinity to specific protein targets. Additionally, the pyrrolidine ring contributes to the compound’s ability to form stable complexes with biomolecules, influencing the overall biochemical properties of the compound .

Cellular Effects

2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde has been observed to exert various effects on different cell types and cellular processes. In particular, this compound can modulate cell signaling pathways by interacting with key signaling proteins, leading to alterations in gene expression and cellular metabolism. Studies have shown that 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde can influence the activity of transcription factors, thereby affecting the expression of genes involved in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde involves its binding interactions with specific biomolecules. The bromine atom in the compound can form halogen bonds with amino acid residues in proteins, leading to enzyme inhibition or activation. Additionally, the pyrrolidine ring can engage in hydrophobic interactions with protein surfaces, further stabilizing the compound-protein complex. These interactions result in changes in enzyme activity and gene expression, ultimately influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde can maintain its biochemical activity, leading to sustained effects on cellular functions. Prolonged exposure to the compound may result in gradual changes in cellular responses, highlighting the importance of monitoring its temporal effects in experimental settings .

Dosage Effects in Animal Models

The effects of 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde in animal models vary with different dosages. At lower doses, the compound has been shown to modulate biochemical pathways without causing significant toxicity. At higher doses, 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde can induce adverse effects, including cellular stress and toxicity. Threshold effects have been observed, where a specific dosage range elicits maximal biochemical responses without causing detrimental effects on the organism .

Metabolic Pathways

2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450s and transferases. These interactions facilitate the compound’s incorporation into metabolic processes, influencing metabolic flux and metabolite levels. The bromine atom and pyrrolidine ring play crucial roles in determining the compound’s metabolic fate, affecting its biotransformation and elimination from the body .

Transport and Distribution

The transport and distribution of 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. The bromine atom and pyrrolidine ring contribute to the compound’s ability to interact with transport proteins, influencing its localization and distribution within the cell .

Subcellular Localization

2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde exhibits distinct subcellular localization patterns, with a preference for specific organelles and compartments. The compound can be targeted to the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals and post-translational modifications. These localization patterns influence the compound’s activity and function, determining its effects on cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde typically involves the reaction of 4-bromo-benzaldehyde with pyrrolidine under specific conditions. One common method includes:

Reflux Reaction: 4-bromo-benzaldehyde is reacted with pyrrolidine in the presence of a suitable solvent such as ethanol or methanol.

Catalysts and Reagents: Catalysts such as triethylamine or sodium sulfate may be used to enhance the reaction efficiency.

Industrial Production Methods: While specific industrial production methods for 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde are not extensively documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

Oxidation Products: The primary product is 2-Bromo-4-(pyrrolidin-1-yl)benzoic acid.

Reduction Products: The primary product is 2-Bromo-4-(pyrrolidin-1-yl)benzyl alcohol.

Comparaison Avec Des Composés Similaires

4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of an aldehyde.

2-Bromo-4-(morpholin-4-yl)benzaldehyde: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

Uniqueness: 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is unique due to the combination of the bromine atom and the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Activité Biologique

2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a bromine atom and a pyrrolidine ring enhances its reactivity and interaction with various biological targets. This article explores the biological activity of 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde can be represented as follows:

This compound features a bromine atom at the 2-position of the benzaldehyde ring, which contributes to its biological activity through halogen bonding interactions. The pyrrolidine moiety is known for enhancing binding affinity to various biomolecules, making it a valuable scaffold in drug design.

The biological activity of 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde primarily stems from its ability to interact with enzymes and receptors involved in critical metabolic pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit various oxidoreductases and transferases, crucial for metabolic processes. This inhibition can lead to altered enzyme activity and subsequent changes in cellular functions.

- Receptor Modulation : It interacts with specific receptors, potentially influencing gene expression and cellular signaling pathways. For instance, studies suggest that it may modulate the activity of the constitutive androstane receptor (CAR), which plays significant roles in hepatic functions .

Anticancer Properties

Research indicates that 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde exhibits anticancer properties by inducing apoptosis in cancer cells. In vitro studies have demonstrated its effectiveness against breast cancer cell lines, where it inhibits cell proliferation through specific signaling pathways associated with cell survival and death.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural features enhance its interaction with microbial enzymes, leading to effective inhibition of bacterial growth. Preliminary studies suggest that it could be developed into a therapeutic agent targeting resistant bacterial strains.

Case Studies

Several studies highlight the biological activity of 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde:

-

In Vitro Studies on Cancer Cells :

- A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

- Table 1 summarizes the effects observed at varying concentrations:

Concentration (µM) % Cell Viability % Apoptosis Induction 10 85 10 25 60 30 50 30 60 -

Antimicrobial Efficacy :

- In a study assessing antimicrobial properties, 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde was tested against several bacterial strains, showing effective inhibition comparable to standard antibiotics.

- Table 2 presents the Minimum Inhibitory Concentrations (MICs):

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Pseudomonas aeruginosa 25

Pharmacokinetics

Understanding the pharmacokinetics of 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is crucial for its therapeutic application. Preliminary data suggest:

Propriétés

IUPAC Name |

2-bromo-4-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-11-7-10(4-3-9(11)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJRLVFRNNYMOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.